5-Ethyl-2-(2-piperidinylmethyl)pyridine

Description

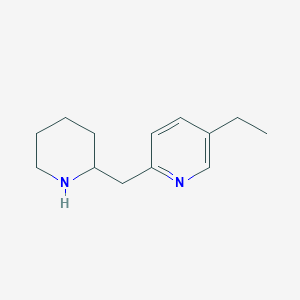

5-Ethyl-2-(2-piperidinylmethyl)pyridine is a pyridine derivative featuring an ethyl substituent at the 5-position and a piperidinylmethyl group at the 2-position. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol. The compound combines the aromatic pyridine core with a piperidine moiety, a saturated six-membered ring containing one nitrogen atom. This structural hybrid is significant in medicinal chemistry and agrochemical research due to the pharmacological relevance of piperidine derivatives and the stability imparted by the pyridine ring.

For example, the synthesis of related compounds like 5-ethyl-2-(2'-imidazolin-2'-yl)-pyridine-3-carboxylic acid involves base-catalyzed intramolecular condensations and hydrolysis. Similarly, ethyl 2-(piperidin-4-yl)acetate is synthesized via coupling reactions using reagents like cesium carbonate and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.

Propriétés

IUPAC Name |

5-ethyl-2-(piperidin-2-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-11-6-7-13(15-10-11)9-12-5-3-4-8-14-12/h6-7,10,12,14H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRSLOPRTNQECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CC2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(2-piperidinylmethyl)pyridine typically involves the condensation of 2-piperidinylmethyl chloride with 5-ethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethyl-2-(2-piperidinylmethyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated compounds .

Applications De Recherche Scientifique

5-Ethyl-2-(2-piperidinylmethyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and receptor binding.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-Ethyl-2-(2-piperidinylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares 5-ethyl-2-(2-piperidinylmethyl)pyridine with structurally related pyridine derivatives:

Activité Biologique

5-Ethyl-2-(2-piperidinylmethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize the available research findings regarding its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with an ethyl group and a piperidine moiety. This configuration is significant as it contributes to the compound's interaction with various biological targets.

Preliminary studies suggest that the piperidine moiety enhances the compound's ability to interact with neurotransmitter systems, particularly those involving acetylcholine. Compounds with similar structures have been shown to exhibit anticholinesterase activity, which can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticholinesterase Activity : Similar compounds have demonstrated moderate inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : Research indicates that derivatives of piperidine compounds exhibit antimicrobial activity against various bacterial strains, which may extend to this compound .

- Anticancer Potential : The compound's structural analogs have been investigated for their anticancer properties, particularly as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Anticholinesterase Activity Study :

- Antimicrobial Activity Investigation :

- Anticancer Research :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.